6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Lipophilicity Physicochemical Property Drug-Likeness

6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one (Molecular Formula: C20H20ClN5O; MW: 381.86) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class. It features a 4-chlorophenyl substituent at the 6-position of the pyridazinone core and a 4-(pyridin-2-yl)piperazin-1-yl moiety linked via a methylene bridge at the 2-position.

Molecular Formula C20H20ClN5O
Molecular Weight 381.9 g/mol
Cat. No. B10987417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Molecular FormulaC20H20ClN5O
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4
InChIInChI=1S/C20H20ClN5O/c21-17-6-4-16(5-7-17)18-8-9-20(27)26(23-18)15-24-11-13-25(14-12-24)19-3-1-2-10-22-19/h1-10H,11-15H2
InChIKeyIMUZUGWSIROGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one – Compound Identity and Procurement Baseline


6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one (Molecular Formula: C20H20ClN5O; MW: 381.86) is a synthetic small molecule belonging to the pyridazin-3(2H)-one class. It features a 4-chlorophenyl substituent at the 6-position of the pyridazinone core and a 4-(pyridin-2-yl)piperazin-1-yl moiety linked via a methylene bridge at the 2-position . Pyridazinones are established privileged scaffolds in medicinal chemistry, with derivatives reported to exhibit histamine H3 receptor antagonism, anti-proliferative activity, and adrenoceptor affinity depending on substitution pattern [1][2]. This compound is commercially available as a screening compound (e.g., ChemDiv Catalog ID Y043-2846) .

Pharmacophore alignment with histamine H3 receptor ligands for antagonist/inverse agonist screening
Unique 2-methylene-piperazinyl topology distinct from common 6-piperazinyl-pyridazinone series
Lead-like physicochemical profile (logP 3.63 predicted, PSA 45.75 Ų) supportive of CNS research programs

Why 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs


Within the pyridazin-3(2H)-one family, even conservative substituent modifications produce substantial shifts in biological activity profiles. The type of 6-aryl substituent (e.g., 4-chlorophenyl vs. phenyl, 4-fluorophenyl, or 4-methoxyphenyl) and the nature of the 2-substituent (e.g., pyridin-2-ylpiperazinylmethyl vs. other piperazine-linked groups) are known to critically determine receptor affinity, cytotoxicity profile, and physicochemical properties [1][2]. Published structure-activity relationship (SAR) studies on pyridazinones confirm that activity is strongly dependent on the specific substitution pattern; for instance, analgesic and anti-inflammatory potency varies markedly with the 6-substituent identity . Consequently, generic interchange with a different 6-aryl-2-substituted-pyridazin-3(2H)-one without empirical validation carries a high risk of altering target engagement, selectivity, and pharmacokinetic behavior.

6-aryl substituent sensitivity
Even conservative changes (4-Cl vs. 4-F or 4-OCH3) may substantially shift receptor affinity and cytotoxicity profile; direct substitution without validation risks altered target engagement.
Piperazine linker topology
Relocating piperazine from 6-position to 2-methylene linkage changes spatial orientation of basic nitrogen and pyridine ring, likely modulating binding geometry relative to published 6-piperazinyl series.
Physicochemical divergence from core scaffold
The addition of pyridinyl-piperazinyl-methyl group increases MW by ~175 Da and adds three HBA, moving from fragment-like to lead-like space; generic interchange with simpler analogs may alter permeability and solubility behavior.

Quantitative Differentiation Evidence for 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one


Lipophilicity (logP/logD) Differentiation from Core Scaffold and 4-Fluorophenyl Analog

The target compound exhibits predicted logP = 3.63 and logD (at pH 7.4) = 3.61 . In contrast, the simpler core scaffold 6-(4-chlorophenyl)pyridazin-3(2H)-one has a predicted XLogP3-AA of 1.9 [1]. The structurally related 4-fluorophenyl analog (6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one) is available as a comparator compound in several screening libraries ; the chlorine-to-fluorine substitution plus positional isomerism (4-Cl vs. 2-F) introduces predictable shifts in lipophilicity and electron-withdrawing character. The higher logP of the target compound (Δ ≈ +1.7 vs. the core scaffold) indicates increased membrane permeability potential, which may be desirable for CNS-targeted programs given the class association with histamine H3 receptor antagonism [2].

Lipophilicity
Cross-study comparable
Predicted logP 3.63
Δ +1.73 vs. core scaffold
Higher predicted logP may support CNS permeability screening context; clearly distinct from fragment-like core.
Predicted values; experimental logD confirmation recommended.
Lipophilicity Physicochemical Property Drug-Likeness

Structural Scaffold Novelty Versus Common Pyridazinone Screening Compounds

The target compound uniquely combines three pharmacophoric elements: (i) a 4-chlorophenyl group at the pyridazinone 6-position, (ii) a pyridin-2-yl-piperazine motif, and (iii) a methylene linker at the 2-position. This specific combination is distinct from the 6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazin-3(2H)-one architecture commonly explored in anti-proliferative SAR campaigns [1], where the piperazine is directly attached at the 6-position rather than at the 2-position via a methylene tether. Published pyridazinone libraries demonstrate that relocation of the piperazine from the 6- to the 2-position, combined with the switch from a direct N-aryl bond to a methylene-linked N-alkyl bond, alters the spatial orientation of the basic nitrogen and pyridine ring [1]. This structural divergence is expected to modulate receptor binding geometry differently from the more extensively characterized 6-piperazinyl-pyridazinones.

Scaffold topology
Class-level
2-methylene-piperazine vs 6-piperazine-pyridazinone
Topological divergence may modulate receptor binding geometry; supports exploration of novel chemical space.
Class-level inference; no direct quantitative binding comparison available.
Chemical Diversity Scaffold Novelty Privileged Structure

Class-Level Histamine H3 Receptor Pharmacophore Alignment

Pyridazinone derivatives containing a piperazine motif are established histamine H3 receptor (H3R) ligands. Patent WO2005009976 explicitly claims pyridazinyl-piperazines as H3R ligands, with representative compounds demonstrating high affinity in radioligand binding assays [1]. Within the broader pyridazinone class, 4,5-fused pyridazinones have achieved Ki values of ~9.1 nM at human H3R (BindingDB entry for a 4,5-fused pyridazinone) [2]. The target compound's pyridin-2-yl-piperazinyl-methyl pharmacophore is consistent with known H3R antagonist/inverse agonist structural requirements, where a basic amine separated from an aromatic core by an appropriate linker is a recurring motif [3]. However, direct binding or functional assay data for the specific target compound at H3R have not been reported in the public domain; the class inference is based on pharmacophore analogy and requires experimental confirmation.

H3R pharmacophore
Class-level
Class precedent Ki ~9.1 nM
Pharmacophore alignment suggests H3R antagonist/inverse agonist screening potential.
No direct binding data for this compound; requires experimental confirmation.
Histamine H3 Receptor GPCR CNS Target

Predicted Drug-Likeness and Physicochemical Property Profile

The target compound's computed properties provide a baseline for assessing developability relative to the broader pyridazinone class. Key parameters include: Molecular Weight = 381.86 Da, Hydrogen Bond Acceptors = 5, Polar Surface Area (PSA) = 45.75 Ų . These values are compared against the core scaffold 6-(4-chlorophenyl)pyridazin-3(2H)-one (MW = 206.63 Da, HBA = 2, PSA not explicitly calculated but predicted to be ~45 Ų) [1]. The addition of the pyridinyl-piperazinyl-methyl group increases MW by ~175 Da and adds three HBA, moving the compound from a fragment-like to a lead-like space. PSA remains within the range generally considered favorable for oral bioavailability (< 140 Ų) and CNS penetration (< 90 Ų) [2]. The calculated logSw = -4.14 indicates moderate aqueous solubility that may require formulation optimization.

Drug-likeness
Cross-study comparable
MW 381.86 Da, PSA 45.75 Ų
Δ MW +175 vs. core
Lead-like space; PSA favorable for CNS research permeability context.
Computed properties; experimental solubility and permeability validation needed.
Drug-Likeness ADME Prediction Lead-Likeness

Procurement-Relevant Application Scenarios for 6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one


Histamine H3 Receptor Antagonist Screening Cascade

Given the compound's pharmacophoric alignment with known pyridazinyl-piperazine H3R ligands [1][2], this compound is best positioned as an entry point for H3R antagonist/inverse agonist screening programs. Procurement is appropriate for laboratories conducting radioligand binding displacement assays (e.g., against [³H]-N-α-methylhistamine at recombinant human H3R) followed by functional cAMP or GTPγS assays to determine agonist/antagonist character. The 4-chlorophenyl substitution distinguishes it from 4-fluorophenyl and 4-methoxyphenyl analogs commonly found in commercial libraries, offering a distinct SAR data point for halogen-series exploration .

Scaffold-Hopping and Chemical Diversity Expansion in Kinase or GPCR Targeted Libraries

The unique 2-methylene-piperazinyl topology differentiates this compound from the more extensively characterized 6-piperazinyl-pyridazinone sub-series [3]. Procurement is recommended for organizations building diversity-oriented screening libraries targeting kinases or aminergic GPCRs, where the spatial disposition of the basic piperazine nitrogen and the pendant pyridine ring may engage different binding site sub-pockets than direct 6-linked piperazine analogs.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted logP of 3.63, PSA of 45.75 Ų, and MW of 381.86 Da , the compound falls within property ranges historically associated with successful CNS drugs (logP 2-5; PSA < 90 Ų; MW < 500 Da) [4]. It can serve as a physicochemical comparator for lead optimization programs seeking to balance lipophilicity-driven potency gains against the risk of increased metabolic liability or hERG binding. Its moderate predicted solubility (logSw = -4.14) also makes it a useful reference for formulation screens.

Chemical Probe Development for Pyridazinone SAR Studies

As a structurally defined member of the pyridazin-3(2H)-one class with a unique substitution pattern, this compound can serve as a chemical probe to interrogate the biological consequences of relocating the piperazine motif from the 6-position to the 2-position via a methylene linker [3]. Procurement by academic medicinal chemistry groups engaged in pyridazinone SAR is warranted to generate comparative data against the well-studied 6-piperazinyl-pyridazinone series [3].

Application
Selection Property
Validation Focus
H3R antagonist/inverse agonist screening
Pharmacophore alignment with H3R ligands; basic amine and pyridine spatial arrangement
Radioligand displacement binding (e.g., [³H]-N-α-methylhistamine) and functional cAMP/GTPγS assays
Diversity-oriented screening library (GPCR/kinase)
Unique 2-methylene-piperazinyl topology distinct from 6-piperazinyl series
Binding pocket engagement via molecular docking or X-ray crystallography
CNS research physicochemical benchmarking
Predicted CNS drug-like properties (logP ~3.6, PSA 45.75 Ų, MW
Experimental logD, aqueous solubility, and PAMPA/Caco-2 permeability
Pyridazinone SAR chemical probe development
Topological variation from extensively studied 6-piperazinyl-pyridazinones
Comparative SAR assessment against 6-piperazinyl-pyridazinone analogs
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